- Clean production process for preparing N-butylphosphorothioic triamide, China, , ,
Cas no 94317-64-3 (N-(n-Butyl)thiophosphoric Triamide)
94317-64-3 structure
Product Name:N-(n-Butyl)thiophosphoric Triamide
Numero CAS:94317-64-3
MF:C4H14N3PS
MW:167.212819576263
MDL:MFCD00269941
CID:61713
PubChem ID:93502
Update Time:2024-10-25
N-(n-Butyl)thiophosphoric Triamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(N-butyl)thiophosphoric triamide
- N-BUTYLTHIOPHOSPHORIC TRIAMIDE
- butyl-phosphorothioictriamid
- N-(N-BUTYL)-THIOPHORIC TRIAMIDE (NBPT)
- N-(N-BUTYL)THIOPHOSPHORICACID
- Butylphosphorothioic triamide
- N-(n-Butyl)-thiophosphoric triamide
- N-diaminophosphinothioylbutan-1-amine
- NBPTN-(n-Butyl)thiophosphoric triamide
- n-butylphosphorothioic triamide
- N-Butyl-thiophosphamid
- N-butyl-thiophosphamide
- Thiophosphorsaeure-diamid-butylamid
- Phosphorothioictriamide, butyl- (6CI,9CI)
- Agrotain
- N-(n-Butyl)phosphorothioic triamide
- NBPT
- Phosphorothioic triamide, butyl-
- N-(n-Butyl)thiophosphorictriamide
- Phosphorothioic triamide, N-butyl-
- n-(n-butyl) thiophosphoric triamide
- A6103OK7GF
- C4H14N3PS
- DSSTox_RID_80441
- DSSTox_CID_24747
- DSSTox_GSID_44747
- Phosphorothioictriamide, N-butyl-
- BCP05323
- Tox21_302015
- SBB070
- N-Butylphosphorothioic triamide (ACI)
- Phosphorothioic triamide, butyl- (6CI, 9CI)
- Agrotain DC
- AGROTAIN DRI-MAXX
- Agrotain Plus
- Agrotain Prime
- Agrotain Ultra
- ArmU
- N-(n-Butyl)thiophosphoric acid triamide
- N-(n-butyl)thiophosphoramide
- Agrotain DC; Agrotain Plus; Agrotain Prime; Agrotain Ultra; ArmU; N-Butylthiophosphoric triamide
- HEPPIYNOUFWEPP-UHFFFAOYSA-N
- AS-15132
- BUTYL[DIAMINO(SULFANYLIDENE)-??-PHOSPHANYL]AMINE
- Q27273672
- MFCD00269941
- CS-0027607
- AKOS006230585
- N-(n-Butyl)thiophosphoric triamide, analytical standard
- EN300-345781
- B5873
- N-BUTYLPHOSPHOROTHIOIC TRIAMIDE [MI]
- UNII-A6103OK7GF
- butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine
- DB-079849
- NS00019632
- NCGC00256311-01
- Q-201452
- CAS-94317-64-3
- DTXCID2024747
- CHEMBL3186430
- SCHEMBL180545
- DTXSID4044747
- HY-107199
- 94317-64-3
- N-(n-Butyl)thiophosphoric Triamide
-
- MDL: MFCD00269941
- Inchi: 1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)
- Chiave InChI: HEPPIYNOUFWEPP-UHFFFAOYSA-N
- Sorrisi: S=P(NCCCC)(N)N
Proprietà calcolate
- Massa esatta: 167.06500
- Massa monoisotopica: 167.064605
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 9
- Conta legami ruotabili: 4
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 96.2
- XLogP3: 0.6
Proprietà sperimentali
- Colore/forma: Aspetto: solido cristallino bianco
- Densità: 1.171
- Punto di fusione: 58.0 to 62.0 deg-C
- Punto di ebollizione: 277.4°C at 760 mmHg
- Punto di infiammabilità: 96 ºC
- Indice di rifrazione: 1.548
- Coefficiente di ripartizione dell'acqua: 4.3 g/L at 25 ºC
- PSA: 105.97000
- LogP: 2.96010
- Sensibilità: Stench
N-(n-Butyl)thiophosphoric Triamide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Parola segnale:Warning
- Dichiarazione di pericolo: H303-H318-H361
- Dichiarazione di avvertimento: P201-P202-P280-P305+P351+P338+P310-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Codice categoria di pericolo: 36/37/38-20/21/22
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:0-10°C
- Frasi di rischio:R36/37/38
N-(n-Butyl)thiophosphoric Triamide Dati doganali
- CODICE SA:2929909090
- Dati doganali:
Codice doganale cinese:
2929909090Panoramica:
2929909090 Altri composti azotati. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2929909090 altri composti con altre funzioni azotate IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
N-(n-Butyl)thiophosphoric Triamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR306-100g |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | >97% | 100g |
¥267.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR306-25g |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | >97% | 25g |
¥111.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR306-5g |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | >97% | 5g |
¥33.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | RR306-500g |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | >97% | 500g |
¥1145.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5873-5G |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | 98.0%(LC&T) | 5G |
¥120.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5873-25G |
N-(n-Butyl)thiophosphoric Triamide |
94317-64-3 | 98.0%(LC&T) | 25G |
¥390.0 | 2022-07-29 | |
| Alichem | A169005882-100g |
N-(n-Butyl)thiophosphorictriamide |
94317-64-3 | 97% | 100g |
$153.00 | 2023-08-31 | |
| Alichem | A169005882-500g |
N-(n-Butyl)thiophosphorictriamide |
94317-64-3 | 97% | 500g |
$360.40 | 2023-08-31 | |
| Fluorochem | 048963-1g |
N-(N-Butyl)thiophosphoric triamide |
94317-64-3 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 048963-5g |
N-(N-Butyl)thiophosphoric triamide |
94317-64-3 | 97% | 5g |
£19.00 | 2022-03-01 |
N-(n-Butyl)thiophosphoric Triamide Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Tripropylamine , Triethylamine , Sodium carbonate ; 0.5 h
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate
1.3 2 h, -20 °C; 1 h, -20 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate
1.3 2 h, -20 °C; 1 h, -20 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Ammonium bicarbonate ; 0.5 h, rt
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C
Riferimento
- Method for producing N-alkyl thiophosphoryl triamide, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N-Ethylpiperidine , Thiophosphoryl chloride Solvents: 1,2-Dichlorobenzene ; 60 s, 40 °C; 60 °C
1.2 Reagents: Ammonia ; 900 s, 75 °C
1.2 Reagents: Ammonia ; 900 s, 75 °C
Riferimento
- Continuous production process of N-n-butyl thiophosphoric triamide by amination and ammoniation reactions, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Ammonia ; 3 h, 24 - 26 °C
Riferimento
- Synthesis of N-(n-butyl)thiophosphoric triamide, Zhejiang Huagong, 2014, 45(5), 35-37
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 20 s, 25 °C; 25 °C → 15 °C
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Riferimento
- Microchannel synthesis process of N-(N-butyl)thiophosphoric triamide, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Method for producing unsymmetric (thio)phosphoric triamides as urease inhibitors for agricultural and sanitary uses, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Process for producing unsymmetric phosphorothioic triamides by reaction of thiophosphoric trichloride with primary amines and ammonia at controlled temperatures, European Patent Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride , Ammonia Solvents: Dichloromethane ; 20 s, 23 °C
1.2 Reagents: Ammonia ; 30 s, 25 °C
1.2 Reagents: Ammonia ; 30 s, 25 °C
Riferimento
- Continuous synthesis method of N-(n-butyl)thiophosphoric triamide in microreactor, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride , Ammonia ; 0 °C; 30 min, 10 °C
Riferimento
- Research on green synthesis of N-(n-butyl)thiophosphoric triamide, Jingxi Huagong, 2016, 33(1), 105-108
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Tributylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; < 30 °C; 3 h, rt
1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt
1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt
Riferimento
- Procedure for the separation of acids from chemical reaction mixtures with the help of nonpolar amines, Germany, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Tetrahydrofuran ; rt → -5 °C; 3.5 h, -5 °C; 1 h, -5 °C
1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C
1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C
Riferimento
- One-pot method for preparing n-alkyl thiophosphoric triamide from thiophosphoryl chloride, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
Riferimento
- Method for producing N-hydrocarbyl substituted phosphoryl triamide, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride ; 20 s, 25 °C
1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C
1.3 Reagents: Water ; 1 h, 25 °C
1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C
1.3 Reagents: Water ; 1 h, 25 °C
Riferimento
- Pipelining method and specific apparatus for preparation of n-butyl thiophosphoric triamide, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 120 s, 25 °C
1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C
1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C
Riferimento
- Continuous preparing method and apparatus of N-n-butyl thiophosphoryl triamide, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 1 h, -5 - 0 °C; 1 h, -5 - 0 °C
1.2 Reagents: Ammonia ; -5 - 0 °C
1.2 Reagents: Ammonia ; -5 - 0 °C
Riferimento
- Method for synthesis of N-n-butyl tiophosphoric triamide, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 1 h, rt
1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C
1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C
Riferimento
- An improved process for production of N-(hydrocarbyl)phosphoric or -thiophosphoric triamide fertilizer additives by reaction of phosphoric trichlorides with amines and ammonia in an aromatic solvent, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; rt → -20 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C
1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C
1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C
Riferimento
- Reaction methods for producing nitrogenous phosphoryl compounds that are in situ fluid compositions, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; 30 s, 28 - 30 °C
1.2 Reagents: Ammonia ; 3 h, rt
1.2 Reagents: Ammonia ; 3 h, rt
Riferimento
- Improved synthesis of N-n-butylthiophosphoric triamide, Jingxi Huagong, 2012, 29(1), 94-96
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Chloroform ; rt → 10 °C; 10 - 12 °C; 12 °C → reflux; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C
1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C
Riferimento
- Improved method for producing N-alkyl phosphoric triamide, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; rt → 15 °C; 5 - 15 °C; 10 - 12 °C; 12 °C → reflux; 1.5 h, 35 - 100 °C
1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C
1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C
Riferimento
- Method for preparing N-alkylthiophosphoryl triamide, China, , ,
N-(n-Butyl)thiophosphoric Triamide Raw materials
N-(n-Butyl)thiophosphoric Triamide Preparation Products
N-(n-Butyl)thiophosphoric Triamide Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:94317-64-3)N-(N-butyl)thiophosphoric triamide
Numero d'ordine:LE3718;LE5710171
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:44
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:94317-64-3)N-(n-Butyl)thiophosphoric triamide
Numero d'ordine:sfd5641
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
N-(n-Butyl)thiophosphoric Triamide Letteratura correlata
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
94317-64-3 (N-(n-Butyl)thiophosphoric Triamide) Prodotti correlati
- 63949-16-6(Phosphorothioic triamide, N,N',N''-tris(6-aminohexyl)-, trihydrochloride (9CI))
- 5332-68-3(N-bis(cyclohexylamino)phosphinothioylcyclohexanamine)
- 5343-80-6(N-bis(dodecylamino)phosphinothioyldodecan-1-amine)
- 58185-69-6(Phosphorothioic triamide,N,N',N''-tris(2-ethylhexyl)- (6CI,9CI))
- 22965-10-2(Phosphorothioic triamide, N,N',N''-triethyl-)
- 5395-86-8(N-[bis(propylamino)phosphinothioyl]propan-1-amine)
- 5343-79-3(Phosphorothioic triamide,N,N',N''-trioctyl- (6CI,9CI))
- 5343-78-2(Phosphorothioictriamide, N,N',N''-triheptyl- (9CI))
- 53364-04-8(Phosphorothioictriamide, N,N',N''-tributyl- (7CI,9CI))
- 94317-67-6(Phosphorothioic triamide, cyclohexyl-)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94317-64-3)N-(N-butyl)thiophosphoric triamide
Purezza:99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta
Suzhou Senfeida Chemical Co., Ltd
(CAS:94317-64-3)N-(n-Butyl)thiophosphoric triamide
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta